1-Fluoro-3-pentylbenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Fluoro-3-pentylbenzene involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

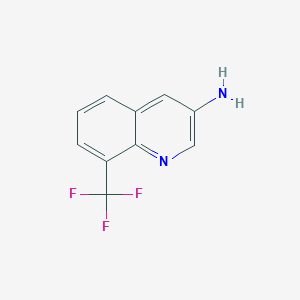

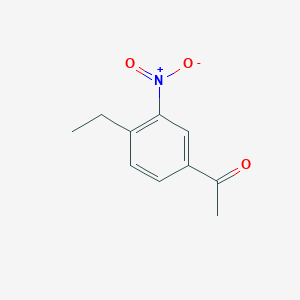

The molecular structure of 1-Fluoro-3-pentylbenzene consists of a benzene ring attached to a pentyl group, with a fluorine atom replacing one of the hydrogen atoms.Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

1-Fluoro-3-pentylbenzene has a molecular weight of 166.24 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

1. Tumor Promotion Studies

1-Fluoro-2,4-dinitrobenzene (DNFB), closely related to 1-Fluoro-3-pentylbenzene, has been identified as a potent tumor-promoting agent in animal models. Bock et al. (1969) observed tumor development in mice treated with DNFB, suggesting its potential as a tool for understanding tumor promotion and its relationship with the immune system in sensitive animals (Bock, Fjelde, Fox, & Klein, 1969).

2. Interaction with Carbonic Anhydrase

Studies by Dugad et al. (1989) on fluorinated benzenesulfonamides, which include structures similar to 1-Fluoro-3-pentylbenzene, revealed their interaction with human carbonic anhydrases. These compounds showed potential for understanding enzyme-inhibitor interactions and the dynamics of aromatic ring rotation in biological systems (Dugad, Cooley, & Gerig, 1989).

3. Assay Development for Amino Acids

Rapp (1963) explored the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids as a method for serum amino acid assay. This work highlights the potential application of similar fluorinated compounds in biochemical assays and diagnostics (Rapp, 1963).

4. Organic Synthesis and Chemistry

Ooi, Goto, & Maruoka (2003) studied the synthesis and application of fluorotetraphenylbismuth compounds in organic synthesis. These studies demonstrate the utility of fluorine-containing compounds, like 1-Fluoro-3-pentylbenzene, in organic reactions and the development of new synthetic methodologies (Ooi, Goto, & Maruoka, 2003).

Wirkmechanismus

Target of Action

1-Fluoro-3-pentylbenzene is a derivative of benzene, a cyclic hydrocarbon . The primary target of this compound is the benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in a positively charged intermediate known as the arenium ion .

- Step 2 (Fast) : A base attacks the hydrogen atom on the arenium ion, causing the carbon-hydrogen bond electrons to form a carbon-carbon double bond, reforming the aromaticity .

Biochemical Pathways

It’s known that benzene derivatives can undergo various reactions, including oxidation at the benzylic position . This reaction can lead to the formation of various products, depending on the specific conditions and the presence of other functional groups .

Pharmacokinetics

Some general properties can be inferred from its structure :

- Absorption : The compound has low gastrointestinal absorption .

- Distribution : It is permeable to the blood-brain barrier .

- Metabolism : It is not a substrate for P-glycoprotein, and it does not inhibit cytochrome P450 enzymes, except for CYP2D6 .

Result of Action

The electrophilic aromatic substitution reaction it undergoes can result in the formation of various products, depending on the specific electrophile involved . These products can have different properties and biological activities.

Action Environment

The action of 1-Fluoro-3-pentylbenzene can be influenced by various environmental factors. For example, the presence of different electrophiles can result in the formation of different products during the electrophilic aromatic substitution reaction . Additionally, factors such as pH and temperature can influence the rate and outcome of the reaction .

Safety and Hazards

The safety information for 1-Fluoro-3-pentylbenzene includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1-fluoro-3-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCMASGAHPDHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597334 | |

| Record name | 1-Fluoro-3-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-pentylbenzene | |

CAS RN |

28593-13-7 | |

| Record name | 1-Fluoro-3-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28593-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603123.png)